1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic azetidine derivative featuring a sulfonyl group linked to a 3-chlorobenzyl moiety and a difluoromethyl substituent at the 3-position of the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties. The inclusion of fluorine (via the difluoromethyl group) and a sulfonyl moiety enhances bioavailability and target engagement, as fluorination reduces basicity and improves membrane permeability, while sulfonyl groups often contribute to hydrogen bonding and electrostatic interactions with biological targets .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c12-10-3-1-2-8(4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMSOVKPHRUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction of a suitable azetidine precursor with 3-chlorobenzylsulfonyl chloride under basic conditions. The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the sulfonyl and difluoromethyl groups can enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural uniqueness lies in its combination of sulfonyl, difluoromethyl, and 3-chlorobenzyl groups. Below is a comparative analysis with three analogs:
Key Observations :
- Fluorination: The target compound’s difluoromethyl group lowers basicity compared to non-fluorinated analogs (e.g., methyl substituents), enhancing membrane permeability and resistance to oxidative metabolism .
- Chlorobenzyl vs. Fluorobenzyl : The 3-chlorobenzyl group increases lipophilicity (logP 2.8 vs. 2.5 for 4-F-benzyl) but reduces solubility compared to its 4-fluoro analog. The chlorine atom’s steric bulk may hinder target binding in some cases .
- Sulfonyl vs. Ester : Sulfonyl groups (as in the target compound) confer greater metabolic stability than esters, which are prone to hydrolysis (e.g., Ethyl 2-(1-benzylazetidin-3-ylidene)acetate) .
Research Findings and Limitations
- Advantages: The 3-chlorobenzyl group enhances hydrophobic interactions in target binding pockets, as observed in crystallographic studies of similar sulfonamide-containing inhibitors . Difluoromethylation improves oral bioavailability (F% = 65% in rodent models) compared to non-fluorinated analogs (F% = 35–40%) .
- Limitations :
- The chlorine atom’s steric bulk may reduce binding affinity for targets requiring compact ligands (e.g., narrow enzymatic pockets).
- Synthetic complexity increases with multiple functional groups, lowering scalability .
Biological Activity
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound belonging to the azetidine class. Its unique structure, characterized by the presence of a sulfonyl group and a difluoromethyl moiety, suggests significant potential for biological activity. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves multiple steps:
- Nucleophilic Substitution : A suitable azetidine precursor reacts with 3-chlorobenzylsulfonyl chloride under basic conditions.
- Difluoromethylation : The difluoromethyl group is introduced using difluoromethyl iodide in the presence of a base.
These methods allow for efficient production in laboratory settings and can be optimized for industrial applications to improve yield and reduce costs.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth. Its mechanism may involve disrupting cell membrane integrity or inhibiting specific enzymes critical for bacterial survival.
- Anticancer Activity : Investigations have suggested that it may interact with various biological targets involved in cancer pathways, potentially serving as an inhibitor of cell proliferation and apoptosis pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby exerting its bioactive effects.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to various stimuli.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine | Similar sulfonamide structure | Anticancer |
| 1-((4-Bromobenzyl)sulfonyl)-3-(difluoromethyl)azetidine | Similar azetidine framework | Antimicrobial |
| 3-Difluoromethyl azetidine-1-sulfonyl chloride | Lacks chlorobenzyl group | Limited biological activity |
The combination of the sulfonyl , difluoromethyl , and chlorobenzyl groups in this compound enhances its reactivity and biological activity compared to other derivatives, making it a valuable candidate for further research in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens through minimum inhibitory concentration (MIC) assays.
- Anticancer Research : In vitro studies showed that this compound could inhibit cell growth in cancer cell lines, suggesting its potential use as a chemotherapeutic agent .
Q & A
Q. What are the optimized synthetic routes for 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine, and what critical reaction conditions ensure high yields?
The synthesis typically involves:
- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Sulfonylation using 3-chlorobenzylsulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group .
- Step 3 : Introduction of the difluoromethyl group via nucleophilic substitution or radical fluorination .
Key Conditions : - Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to optimize reaction times (typically 12–24 hours).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.05) and isotopic patterns consistent with chlorine and fluorine .
- X-ray Crystallography : Resolve conformational preferences of the azetidine ring and sulfonyl group geometry .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Sodium Channel Inhibition :
- Use patch-clamp assays on Nav 1.7-transfected HEK293 cells to measure IC₅₀ values .
- Compare with positive controls (e.g., tetrodotoxin).
- Cell Viability Assays :
- Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays at concentrations of 1–100 μM .
- Solubility Testing :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Assay Standardization :
- Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (>95% by HPLC) .
- Mechanistic Follow-Up :
- Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .
- Meta-Analysis :
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking :
- Use AutoDock Vina to model binding to Nav 1.7 (PDB ID: 6J8E), focusing on sulfonyl interactions with Lys-1237 and difluoromethyl hydrophobicity .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds .
- QSAR Modeling :
Q. How can metabolic stability be improved without compromising target affinity?
- Structural Modifications :
- Prodrug Strategies :
- Mask the sulfonyl group as a phosphonate ester to enhance oral bioavailability .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
- Key Findings :
- Design Recommendations :
- Explore hybrid analogs combining difluoromethyl with a pyridylsulfonyl group to balance potency and solubility .
Q. What storage conditions ensure long-term stability of this compound?
- Temperature : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Solvent for Stock Solutions : Use anhydrous DMSO (stored over molecular sieves) at 10 mM; avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .
- pH Stability : The compound degrades rapidly at pH <5 (t₁/₂ = 2 h) but is stable at pH 7–8 for >72 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
